molecular formula C11H16N4O2S B3722112 2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE CAS No. 36162-27-3

2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE

Cat. No.: B3722112
CAS No.: 36162-27-3
M. Wt: 268.34 g/mol
InChI Key: HYOPRFPLUIDYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a thioether linkage to a piperidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with a suitable thioether reagent under basic conditions.

    Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution of the thioether with a piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-OXO-2-(PIPERIDIN-1-YL)ETHYLTHIO)-6-AMINOPYRIMIDIN-4(1H)-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine moiety and thioether linkage differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with molecular targets and novel therapeutic applications.

Properties

IUPAC Name

4-amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c12-8-6-9(16)14-11(13-8)18-7-10(17)15-4-2-1-3-5-15/h6H,1-5,7H2,(H3,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOPRFPLUIDYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358281
Record name ST51025491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36162-27-3
Record name ST51025491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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